(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Spectroscopic Properties
- The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been investigated, revealing their dual fluorescence and the impact of solvent polarity and hydrogen-bonding abilities on their excited-states. This study enhances the understanding of their photophysical behavior (Al-Ansari, 2016).
Anti-Tumor Properties
- A specific derivative, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, has been identified as a cytotoxic agent selective against tumorigenic cell lines, showing its potential in cancer research (Hayakawa et al., 2004).
Crystal Structure Analysis
- The crystal and molecular structure of related compounds have been analyzed, providing insights into their structural characteristics and intermolecular interactions, which are crucial for designing drugs and understanding their mechanism of action (Lakshminarayana et al., 2009).
Synthesis of Derivatives
- Research has focused on synthesizing new derivatives of thieno[2,3-b]pyridine, exploring various chemical reactions and conditions. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Ho, 1999).
Antimicrobial Activity
- Some derivatives based on thieno[2,3-b]pyridine have been tested for antimicrobial and antifungal activity, indicating their potential use in treating infections (El-Essawy et al., 2010).
Potential in Parkinson's Disease Imaging
- Derivatives of thieno[2,3-b]pyridine have been synthesized for use as PET imaging agents in Parkinson's disease, demonstrating their applicability in neurodegenerative disease research (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-9-8-10(2)19-17-13(9)14(18)16(22-17)15(20)11-4-6-12(21-3)7-5-11/h4-8H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOUCPXRHDFDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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